onternabez
CAS No.:
Cat. No.: VC1929328
Molecular Formula: C27H42O3
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H42O3 |
|---|---|
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | [4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
| Standard InChI | InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3 |
| Standard InChI Key | CFMRIVODIXTERW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
Onternabez, known by several alternative designations including HU-308, HU308, PPP-003, and ARDS-003, is classified as a synthetic cannabinoid . The compound was first synthesized and characterized in the laboratory of Raphael Mechoulam at the Hebrew University of Jerusalem in the late 1990s, which explains the "HU" prefix in one of its alternative names . Its International Nonproprietary Name (INN) was established relatively recently, as evidenced by its appearance in the WHO Proposed list 125 in July 2021 .
| Nomenclature Data | Information |
|---|---|
| Primary Name | Onternabez |
| Alternative Designations | HU-308, HU308, PPP-003, ARDS-003 |
| IUPAC Name | [(1R,2S,5R)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol |
| CAS Registry Number | 256934-39-1 |
| Compound Class | Synthetic organic |
Physical and Chemical Characteristics
Onternabez possesses specific physical and chemical properties that influence its pharmacological behavior. The compound has a defined molecular formula and mass, contributing to its specific binding characteristics and biological activities .
| Physical-Chemical Properties | Data |
|---|---|
| Molecular Formula | C₂₇H₄₂O₃ |
| Molar Mass | 414.630 g·mol⁻¹ |
| Structure Type | Pinene dimethoxy-DMH-CBD derivative |
| Metabolism | Liver |
| Excretion | Kidneys |
Structural Features
Structurally, onternabez is categorized as a pinene dimethoxy-DMH-CBD derivative, which was identified as a potent peripheral cannabinoid-2 receptor-selective agonist in studies conducted in 1990 and 1999 . This specific structural arrangement contributes to its high selectivity for cannabinoid-2 receptors over cannabinoid-1 receptors, a characteristic that defines much of its pharmacological profile.
Pharmacological Profile
Receptor Binding and Selectivity
The most distinguishing pharmacological feature of onternabez is its exceptional selectivity for the cannabinoid-2 receptor (CB2 receptor) subtype. Research demonstrates that its selectivity is more than 5,000 times greater for the cannabinoid-2 receptor than the cannabinoid-1 receptor . This remarkable specificity is quantified by binding affinity measurements that demonstrate nanomolar potency at CB2 receptors.
| Receptor Binding Parameters | Value |
|---|---|
| CB2 Receptor Ki | 22.7 nM |
| CB1 Receptor Ki | >10 μM |
| Selectivity Ratio | >5,000-fold |
This highly selective binding profile makes onternabez particularly valuable for targeting CB2-mediated processes without inducing the psychoactive effects typically associated with CB1 receptor activation .
Mechanism of Action
Onternabez functions as a potent cannabinoid agonist with high selectivity for CB2 receptors. Interestingly, research has also identified that onternabez possesses antagonist activity against several glycine receptor subunits, specifically the α1, α2, and α3 subunits . This dual pharmacological profile may contribute to its diverse therapeutic effects.
| Target | Action Type |
|---|---|
| Cannabinoid-2 (CB2) Receptor | Agonist |
| Glycine Receptor α1 Subunit | Antagonist |
| Glycine Receptor α2 Subunit | Antagonist |
| Glycine Receptor α3 Subunit | Antagonist |
The compound's ability to modulate inflammatory pathways appears to be a key aspect of its mechanism. Studies indicate that onternabez acts against various targets implicated in acute respiratory distress syndrome (ARDS) and sepsis, including the cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) .
Therapeutic Applications
Anti-inflammatory Properties
Onternabez demonstrates significant anti-inflammatory activity, likely mediated through its selective CB2 receptor agonism . This property makes it a candidate for treating various inflammatory conditions. Its anti-inflammatory effects appear to be particularly relevant in contexts of acute inflammation, such as those observed in ARDS and sepsis .
Antiviral Activities
Recent research has uncovered promising antiviral properties of onternabez. A preliminary study examining its effects on HIV demonstrated that the compound significantly decreased viral replication . This finding suggests broader applications beyond its established anti-inflammatory role.
In a notable research collaboration between Targeted Pharmaceuticals and George Mason University, scientists discovered that "cannabinoids may provide a protective effect by alleviating the pathogenic effects of EVs in HIV-1 and CNS-related infections" . This research points to potential mechanisms through which onternabez might exert its antiviral effects.
Applications in Respiratory Distress and Viral Infections
Onternabez, particularly in its formulation as ARDS-003, has been investigated for applications in treating ARDS, sepsis, and COVID-19 . Research by Tetra Bio-Pharma has explored combination therapies involving onternabez and the antiviral drug favipiravir. This combination appears to offer complementary mechanisms of action, with favipiravir targeting SARS-CoV-2 directly (acting against spike glycoprotein and nucleoprotein) while onternabez mitigates the inflammatory response .
| Therapeutic Target | Mechanism | Potential Application |
|---|---|---|
| Inflammation | CB2 agonism, IL-6/IL-8 modulation | ARDS, Sepsis |
| Viral Infection | Decreased viral replication | HIV, Potentially COVID-19 |
| Liver Protection | Anti-inflammatory effects | Hepatic ischemia/reperfusion |
| Neuroprotection | CB2 agonism | CNS-related conditions |
Synergistic Effects in Combination Therapy
Research on combining onternabez with favipiravir has revealed potential synergistic effects that may enhance therapeutic outcomes. According to studies reported by Tetra Bio-Pharma, this combination yields "a positive molecule synergy probability which is considered significant and justifies the combination of the two drugs to create a new therapeutic" . The proposed mechanism suggests that while favipiravir controls the source of infection, onternabez contributes to antiviral efficacy and controls the inflammatory response resulting from infection .
Clinical Development Status
Current Research Initiatives
Onternabez, particularly in its formulation as ARDS-003, is under active investigation for therapeutic applications. Tetra Bio-Pharma has conducted studies examining its potential in treating conditions characterized by acute inflammation and viral infection .
The PREPAiRE platform, an artificial intelligence-powered system, has been employed to investigate the therapeutic potential of onternabez combined with favipiravir. This platform integrates multiple aspects of drug development, including "target identification, validation, lead discovery optimization, drug synthesis, and preclinical testing" . The application of AI technology may accelerate the development process and provide deeper insights into the compound's mechanisms and applications.
Preclinical Findings
Preclinical research has yielded promising results regarding onternabez's therapeutic potential. Studies in a viral infected organoid model have provided insights into its antiviral mechanisms . Additionally, research has indicated its effectiveness in reducing liver damage in hepatic ischemia/reperfusion models, suggesting hepatoprotective properties .
| Jurisdiction | Regulatory Status |
|---|---|
| United States (Federal) | Not scheduled |
| Florida (State) | Schedule I controlled substance |
| Other jurisdictions | Varies/Information limited |
Future Research Directions
Expanding Therapeutic Applications
Given onternabez's unique pharmacological profile and demonstrated effects in multiple disease models, future research may explore additional therapeutic applications. Its anti-inflammatory, antiviral, and potentially neuroprotective properties make it a candidate for investigating efficacy in various inflammatory and infectious conditions.
Combination Therapies
The promising results from combining onternabez with favipiravir suggest that exploring additional combination therapies may be fruitful. Combinations with other antivirals, anti-inflammatory agents, or immunomodulators could potentially yield synergistic effects that enhance therapeutic outcomes while potentially reducing side effects.
Mechanism Elucidation
While the primary mechanism of onternabez as a CB2 receptor agonist is well-established, further research into its effects on glycine receptors and other molecular targets could provide deeper insights into its diverse pharmacological effects. Understanding these mechanisms could inform the development of next-generation compounds with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume